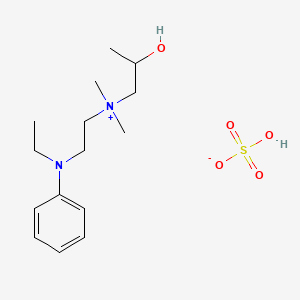
(2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate is a heterocyclic organic compound with the molecular formula C15H28N2O5S . It is used primarily for experimental and research purposes . The compound is known for its unique structure, which includes both an ethylphenylamino group and a hydroxypropyl group attached to a dimethylammonium core.
Méthodes De Préparation
The synthesis of (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate involves several steps. The synthetic route typically includes the reaction of ethylphenylamine with a suitable alkylating agent to introduce the ethyl group. This is followed by the addition of a hydroxypropyl group through a nucleophilic substitution reaction . The final step involves the formation of the dimethylammonium salt by reacting the intermediate with dimethylamine and hydrogen sulphate . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
(2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate include:
- (2-(Methylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate
- (2-(Ethylphenylamino)ethyl)(2-hydroxyethyl)dimethylammonium hydrogen sulphate
- (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)trimethylammonium hydrogen sulphate
These compounds share similar structural features but differ in the specific substituents attached to the core structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Activité Biologique
(2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate, with CAS number 83732-78-9, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.
- Molecular Formula : C₁₅H₂₈N₂O₅S
- Molecular Weight : 348.458 g/mol
- Structure : The compound features a dimethylammonium group, which is characteristic of many quaternary ammonium compounds, potentially contributing to its biological activity.
Quaternary ammonium compounds (QACs), including this compound, are known for their surfactant properties and ability to disrupt cellular membranes. This activity can lead to various biological effects:
- Antimicrobial Activity : QACs are widely recognized for their antimicrobial properties. They can disrupt the integrity of bacterial cell membranes, leading to cell lysis. Studies have shown that compounds similar to this one exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Research indicates that certain QACs can induce cytotoxic effects in various cell lines. This may be attributed to their ability to interact with cellular membranes and interfere with metabolic processes.
- Endocrine Disruption : Some studies suggest that compounds in this class may possess endocrine-disrupting properties, affecting hormonal signaling pathways in organisms.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Linda Bengtström evaluated the antimicrobial effects of various QACs, including those structurally similar to this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.1% .
- Cytotoxicity Assessment : In vitro assays have been performed on human cell lines to assess the cytotoxicity of this compound. Results showed that at higher concentrations (≥ 100 µM), the compound induced apoptosis in a dose-dependent manner .
- Endocrine Disruption Studies : A comparative analysis highlighted the potential of certain QACs to disrupt endocrine function in animal models. The study noted alterations in reproductive hormone levels following exposure to similar compounds .
Data Table: Biological Activity Summary
Propriétés
Numéro CAS |
83732-78-9 |
|---|---|
Formule moléculaire |
C15H28N2O5S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C15H27N2O.H2O4S/c1-5-16(15-9-7-6-8-10-15)11-12-17(3,4)13-14(2)18;1-5(2,3)4/h6-10,14,18H,5,11-13H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
GSRKEWHSCQLSOV-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=CC=C1.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















